molecular formula C16H16F3N3O B2538966 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1448073-09-3

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

Katalognummer: B2538966
CAS-Nummer: 1448073-09-3
Molekulargewicht: 323.319
InChI-Schlüssel: YMPRSQIOLHUNJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a chemical compound of significant interest in biomedical research, particularly in the field of kinase inhibition and oncology. Structurally, it belongs to a class of compounds featuring a benzamide group linked to a pyrazole core, a scaffold frequently investigated for its bioactive properties . Based on closely related analogues, this compound is predicted to have potential application as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs, such as CDK2, are serine/threonine kinases that play an essential role in controlling the cell cycle; their aberrant activity is a hallmark of many cancers, making them prominent targets for antineoplastic agent development . The compound's molecular framework includes a trifluoromethyl group, a common moiety in medicinal chemistry that often enhances metabolic stability and membrane permeability . The specific substitution pattern—including the cyclopropyl and methyl groups on the pyrazole ring—is designed to optimize the molecule's binding affinity and selectivity within the kinase ATP-binding pocket . This compound is supplied for research use only (RUO) and is strictly intended for in vitro laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this compound in studies aimed at understanding signal transduction pathways, probing cell cycle mechanisms, and screening for novel anticancer therapeutics .

Eigenschaften

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c1-22-14(10-5-6-10)8-13(21-22)9-20-15(23)11-3-2-4-12(7-11)16(17,18)19/h2-4,7-8,10H,5-6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPRSQIOLHUNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 5 cyclopropyl 1 methyl 1H pyrazol 3 yl methyl 3 trifluoromethyl benzamide\text{N 5 cyclopropyl 1 methyl 1H pyrazol 3 yl methyl 3 trifluoromethyl benzamide}

Molecular Formula: C13_{13}H12_{12}F3_{3}N3_{3}O

Molecular Weight: Approximately 295.25 g/mol

The trifluoromethyl group (CF3-CF_3) is known for enhancing the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this benzamide derivative .

The biological activity of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is primarily attributed to its interaction with specific enzymes and receptors. Pyrazole derivatives often exert their effects through:

  • Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are crucial in the inflammatory process, and their inhibition can lead to anti-inflammatory effects .
  • Modulation of Signaling Pathways: The compound may influence pathways involved in cancer progression and other diseases by acting as enzyme inhibitors or receptor modulators .

Pharmacological Activities

Research indicates that compounds similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide exhibit various pharmacological activities, including:

  • Anti-inflammatory Activity: Due to its potential COX-inhibitory effects, it may reduce inflammation.
  • Anticancer Properties: Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth through various mechanisms .
  • Antiparasitic Activity: Some studies have highlighted the efficacy of related pyrazole compounds against parasitic infections, indicating a broader therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AnticancerInhibition of tumor cell proliferation
AntiparasiticModulation of metabolic pathways

Case Study: Anticancer Efficacy

A study focusing on similar pyrazole derivatives demonstrated significant anticancer activity against various cell lines. For example, a derivative with a similar structure showed an EC50 value (the concentration at which 50% inhibition occurs) of 0.064 μM against a specific cancer cell line, indicating potent activity . While specific data on N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is limited, these findings suggest a promising avenue for further investigation.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Preliminary studies suggest that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are critical in the production of inflammatory mediators. In silico docking studies have indicated that this compound could bind effectively to the active sites of these enzymes, potentially leading to reduced inflammation and pain.

Anticancer Potential

The compound's structural similarities to known kinase inhibitors suggest it may exhibit anticancer properties. Research has shown that pyrazole derivatives can selectively inhibit certain kinases involved in cancer cell proliferation. In vitro studies have demonstrated that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Inhibition of COX Enzymes

A study conducted on the anti-inflammatory effects of the compound showed significant inhibition of COX-2 activity in vitro. The results indicated a dose-dependent reduction in prostaglandin E2 levels, which are associated with inflammation. This suggests that further development could lead to new non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Anticancer Activity Against Breast Cancer Cells

In another study, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide was tested against MCF-7 breast cancer cells. The findings revealed an IC50 value significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity. Mechanistic studies suggested that the compound induced cell cycle arrest at the G2/M phase.

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrazole ring and benzamide moiety undergo oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Key Features
Pyrazole ring oxidationPotassium permanganate (KMnO₄)Formation of pyrazole-N-oxide derivativesEnhanced electrophilicity at nitrogen centers; potential for further functionalization.
Trifluoromethyl oxidationOzone (O₃) or UV/O₂ systemsPartial conversion to carboxylic acid groupsLimited by the stability of the CF₃ group; requires stringent conditions.

The methyl group on the pyrazole nitrogen shows resistance to oxidation, likely due to steric protection from the cyclopropyl substituent .

Reduction Reactions

Selective reduction pathways have been reported:

Hydrogenation of the Pyrazole Ring

  • Reagents : H₂/Pd-C in ethanol at 50–60°C.

  • Outcome : Saturation of the pyrazole ring to form a pyrazoline intermediate, followed by potential ring-opening under prolonged conditions.

Amide Bond Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄) in THF .

  • Outcome : Conversion of the benzamide group to a benzylamine derivative, preserving the pyrazole and CF₃ groups.

Hydrolysis Reactions

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Application
AcidicHCl (6M), reflux3-(Trifluoromethyl)benzoic acid + pyrazole-amineScavenging of the amine for downstream coupling.
BasicNaOH (2M), 80°CSame as above, with higher yieldsUseful in prodrug strategies.

Cycloaddition and Functionalization

The pyrazole ring participates in regioselective [3+2] cycloadditions:

With Diazonium Salts

  • Conditions : Cu(I)-catalyzed, room temperature .

  • Product : 1,3,5-Trisubstituted pyrazoles via dipolar intermediates.

With Alkynes

  • Reagents : Ethyl diazoacetate, Zn(OTf)₂ catalyst .

  • Outcome : 5-CF₃-substituted pyrazoles (72–89% yields) .

Substituent-Specific Reactivity

  • Cyclopropyl Group : Resists ring-opening under standard conditions but undergoes photochemical [2π+2π] cycloaddition with electron-deficient alkenes .

  • Trifluoromethyl Group : Participates in nucleophilic aromatic substitution (SNAr) only under extreme conditions (e.g., KOH/DMSO at 120°C).

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C, releasing CO and NH₃.

  • Photodegradation : UV exposure (254 nm) leads to homolytic cleavage of the C–N bond in the benzamide group .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science, though the trifluoromethyl group and cyclopropyl substituent impose specific limitations on reaction design. Further studies are needed to explore catalytic asymmetric modifications and green chemistry applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several pyrazole- and benzamide-containing molecules reported in recent literature. Below is a detailed analysis of its similarities and differences with select analogs, supported by the available evidence.

SIJ1227 and SIJ1278 (Pyrimido[4,5-d]pyrimidine Derivatives)

Both SIJ1227 and SIJ1278 (described in ) incorporate a trifluoromethylbenzamide group and pyrazole-related heterocycles. However, their core structures diverge significantly:

  • SIJ1227 : Features a pyrimido[4,5-d]pyrimidine scaffold linked to a 1-ethylpiperidin-4-yl-substituted pyrazole. The trifluoromethylbenzamide is attached to a 4-methylphenyl group.
  • SIJ1278 : Retains the pyrimido[4,5-d]pyrimidine core but substitutes the pyrazole with a 1,3-dimethyl group.
Parameter Target Compound SIJ1227 SIJ1278
Core Structure Pyrazole Pyrimido[4,5-d]pyrimidine Pyrimido[4,5-d]pyrimidine
Pyrazole Substituents 5-cyclopropyl, 1-methyl 1-ethylpiperidin-4-yl 1,3-dimethyl
Benzamide Position 3-(trifluoromethyl) 3-(trifluoromethyl) 3-(trifluoromethyl)
Reported Activity Not available in evidence Potent anti-melanoma activity (BRAF mutants) Anti-proliferative effects (melanoma models)

The trifluoromethylbenzamide group is a common pharmacophore in these analogs, likely contributing to enhanced metabolic stability and binding interactions. The cyclopropyl group in the target compound may confer unique steric and electronic effects compared to the ethylpiperidine (SIJ1227) or dimethyl (SIJ1278) substituents .

Pyrazole-3(5)-Amine Derivatives

lists simpler pyrazole derivatives, such as 1H-pyrazol-3(5)-amine and 3(5)-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole. These lack the benzamide moiety but highlight the versatility of pyrazole modifications:

  • The cyclopropyl group in the target compound introduces greater conformational rigidity compared to smaller substituents (e.g., methyl or amine groups).

SHELX-Refined Analogues

Structural data refined via SHELXL/SHELXTL could provide insights into the target compound’s conformation, hydrogen-bonding networks, and π-stacking interactions—critical for rational drug design .

Key Research Implications and Limitations

  • Structural Advantages : The cyclopropyl group may enhance metabolic stability compared to bulkier substituents (e.g., ethylpiperidine in SIJ1227), though this requires experimental validation.
  • Data Gaps: No direct biological or crystallographic data for the target compound are cited in the evidence. Comparative analyses rely on structural extrapolation.
  • Synthetic Feasibility : The methylene bridge between pyrazole and benzamide simplifies synthesis compared to more complex cores (e.g., pyrimido[4,5-d]pyrimidine).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves coupling reactions between pyrazole intermediates and benzamide derivatives. For example, alkylation of 5-cyclopropyl-1-methyl-1H-pyrazole-3-methanamine with 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • ¹H NMR : Assign signals for the cyclopropyl group (δ 1.0–1.5 ppm), pyrazole methyl (δ 3.8 ppm), and trifluoromethyl (δ 7.5–8.0 ppm for aromatic protons) .
  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

Use enzyme inhibition assays (e.g., kinase or protease targets) or cell viability assays (MTT/XTT) in cancer cell lines. For receptor-binding studies, competitive radioligand assays with tritiated probes are recommended .

Advanced Research Questions

Q. How can computational methods predict reactivity and target interactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., COX-2 or kinase domains). Validate docking poses with MD simulations (AMBER/CHARMM force fields) .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Dynamic NMR : Resolve rotational barriers in cyclopropyl groups if splitting is observed .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic or amide proton signals .
  • X-ray crystallography : Resolve ambiguous connectivity (e.g., SHELXL refinement for crystal structures) .

Q. What strategies optimize reaction conditions to improve yield?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional heating) .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for coupling reactions to minimize by-products .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

  • Polymorphism : Screen crystallization solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs .
  • Twinned crystals : Use SHELXD for structure solution and TWINLAW to handle twinning .
  • Weak diffraction : Optimize cryoprotection (glycerol) and data collection at synchrotron sources .

Methodological Notes

  • Data Validation : Cross-reference experimental and computational results (e.g., compare DFT-predicted vs. observed IR peaks) .
  • Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and triplicate measurements to ensure reproducibility .
  • Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) and moisture-free conditions for trifluoromethyl group stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.